molecular formula C12H12Cl2N4O B11728200 N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine

N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No.: B11728200
M. Wt: 299.15 g/mol
InChI Key: QEIHETSZFJVNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-(benzyloxy)ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The benzyloxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H12Cl2N4O

Molecular Weight

299.15 g/mol

IUPAC Name

4,6-dichloro-N-(2-phenylmethoxyethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H12Cl2N4O/c13-10-16-11(14)18-12(17-10)15-6-7-19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16,17,18)

InChI Key

QEIHETSZFJVNEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.